2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC9731664
Molecular Formula: C23H22N4O3S2
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N4O3S2 |
|---|---|
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H22N4O3S2/c1-30-14-11-24-20-17(21(28)26-12-6-5-9-19(26)25-20)15-18-22(29)27(23(31)32-18)13-10-16-7-3-2-4-8-16/h2-9,12,15,24H,10-11,13-14H2,1H3/b18-15- |
| Standard InChI Key | VSQKPQFTMWEEDP-SDXDJHTJSA-N |
| Isomeric SMILES | COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
| SMILES | COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
| Canonical SMILES | COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Introduction
The compound "2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" is a complex organic molecule with a unique structure that combines elements of pyrido[1,2-a]pyrimidin-4-one, thiazolidine, and phenylethyl moieties. This compound is of interest due to its potential biological activities, which can be explored in various fields such as pharmaceuticals and biotechnology.
Synthesis Methods
The synthesis of "2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" typically involves multi-step reactions. These may include:
-
Condensation Reactions: To form the thiazolidine ring and attach it to the pyrido[1,2-a]pyrimidin-4-one core.
-
Alkylation Reactions: To introduce the 2-phenylethyl and 2-methoxyethylamino groups.
Synthesis Steps
-
Preparation of Thiazolidine Intermediate: This involves reacting a suitable thioamide with a chloroacetic acid derivative in the presence of a base.
-
Formation of Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through condensation reactions involving pyridine and pyrimidine precursors.
-
Coupling Reactions: The thiazolidine intermediate is then coupled to the pyrido[1,2-a]pyrimidin-4-one core, followed by introduction of the phenylethyl and methoxyethylamino groups.
Biological Activities
While specific biological activities of "2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" may not be extensively documented, compounds with similar structures have shown potential in various areas:
-
Antimicrobial Activity: Thiazolidine derivatives have been explored for their antimicrobial properties.
-
Anticancer Activity: Pyrido[1,2-a]pyrimidin-4-one derivatives have been studied for their potential anticancer effects.
-
Neuroprotective Effects: Some related compounds have shown neuroprotective properties.
Biological Activity Table
| Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Interference with microbial enzymes or cell wall synthesis |
| Anticancer | Inhibition of cell proliferation or induction of apoptosis |
| Neuroprotective | Antioxidant effects or modulation of neurotransmitter systems |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume